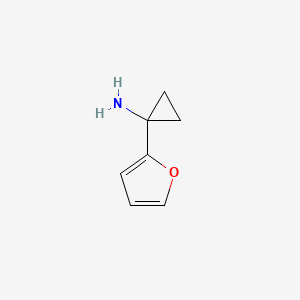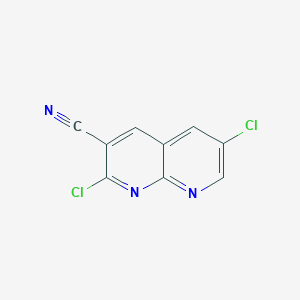
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
Vue d'ensemble
Description
“2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 451-88-7. Its molecular weight is 184.17 . It is also known by its IUPAC name, (4-fluoro-2-methylphenoxy)acetic acid .
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was achieved through a two-step substitution reaction .Applications De Recherche Scientifique
Environmental Behavior and Sorption Characteristics
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, as part of the broader class of phenoxy herbicides, has been studied for its environmental behavior, particularly regarding its sorption to soil, organic matter, and minerals. Research indicates that the sorption of phenoxy herbicides like 2,4-D (a related compound) can be influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. These findings suggest that similar factors could affect the environmental fate of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, highlighting the relevance of soil organic matter and iron oxides as key sorbents in its environmental behavior (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
The compound's structural characteristics may lend itself to applications in the development of fluorescent chemosensors. For instance, derivatives based on similar molecular frameworks have been employed to detect various analytes, including metal ions and neutral molecules. This indicates potential utility for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in crafting sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).
Advanced Synthesis Applications
In synthetic chemistry, compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid may serve as intermediates or key components in the synthesis of more complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a compound related in terms of fluorination and aromatic substitution patterns, has been identified as a crucial intermediate for pharmaceutical compounds, suggesting that similar methodologies could be adapted for the synthesis and application of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Wastewater Treatment and Environmental Remediation
The structural similarities of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid with other phenoxy herbicides suggest its potential involvement in environmental pollution related to pesticide use. Research on the treatment of wastewater from the pesticide industry, which often contains a variety of phenoxy acids, highlights the importance of biological processes and advanced remediation techniques in mitigating environmental impact. This suggests a research avenue for the biodegradation and removal of compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid from contaminated sites (Goodwin, Carra, Campo, & Soares, 2018).
Propriétés
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWBZSFAQSLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
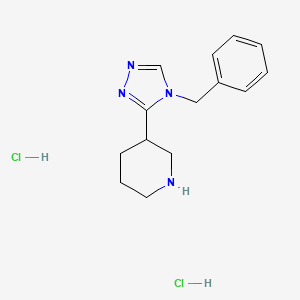
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
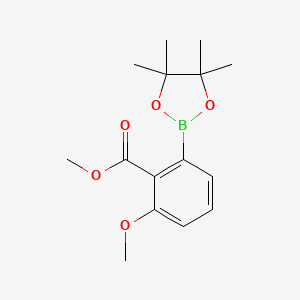
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
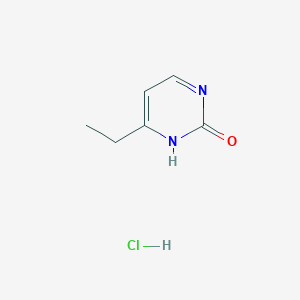
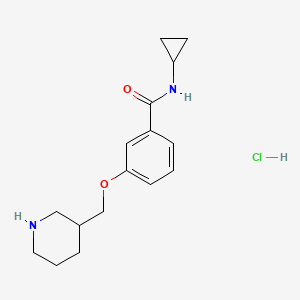
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)

